3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-chlorophenyl)-2-methoxypyridine
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Overview
Description
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-chlorophenyl)-2-methoxypyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with a methoxy group, a bromophenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-chlorophenyl)-2-methoxypyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-chlorophenyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxadiazole ring can be further modified through cyclization reactions to create new heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pyridine ring.
Scientific Research Applications
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-chlorophenyl)-2-methoxypyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-chlorophenyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: A similar compound with a different substitution pattern on the pyridine ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another heterocyclic compound with similar structural features.
Uniqueness
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-6-(4-chlorophenyl)-2-methoxypyridine is unique due to the combination of its oxadiazole and pyridine rings, along with the specific substitution pattern
Properties
IUPAC Name |
5-(2-bromophenyl)-3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O2/c1-26-19-15(10-11-17(23-19)12-6-8-13(22)9-7-12)18-24-20(27-25-18)14-4-2-3-5-16(14)21/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMISQEJBVWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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